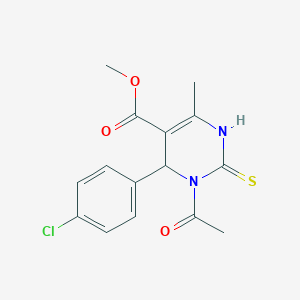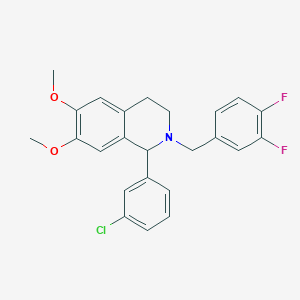![molecular formula C20H23ClFN3O B5122526 N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea](/img/structure/B5122526.png)
N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea, commonly known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of cancer and autoimmune diseases. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a protein that plays a critical role in the signaling pathways of immune cells.
Wirkmechanismus
TAK-659 selectively inhibits N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea, a protein that plays a critical role in the signaling pathways of immune cells. N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea is involved in the activation of B-cells, T-cells, and other immune cells, and is also involved in the production of inflammatory cytokines. By inhibiting N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea, TAK-659 can prevent the activation of immune cells and the production of inflammatory cytokines, which can lead to the suppression of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea, TAK-659 has been shown to inhibit the phosphorylation of downstream signaling proteins, including B-cell linker protein and phospholipase Cγ2. TAK-659 has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TAK-659 in lab experiments is its selectivity for N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea. This allows researchers to specifically target the signaling pathways of immune cells without affecting other cellular processes. However, one limitation of using TAK-659 is its potential toxicity. In preclinical studies, TAK-659 has been shown to cause liver toxicity in some animal models.
Zukünftige Richtungen
There are several potential future directions for the study of TAK-659. One area of research is the development of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. Another area of research is the development of TAK-659 as a treatment for certain types of cancer, such as lymphoma and leukemia. Additionally, researchers may investigate the potential use of TAK-659 in combination with other drugs to enhance its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 3-chlorobenzylamine with 4-piperidinone to form the intermediate 1-(3-chlorobenzyl)-4-piperidinone. The intermediate is then reacted with 2-fluorobenzoyl isocyanate to form the final product, N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-fluorophenyl)urea.
Wissenschaftliche Forschungsanwendungen
TAK-659 has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. In a study published in Cancer Research, TAK-659 was shown to inhibit the growth of B-cell lymphoma cells both in vitro and in vivo. Another study published in the Journal of Immunology demonstrated that TAK-659 inhibited the activation of B-cells and T-cells in a mouse model of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O/c21-17-5-3-4-16(12-17)14-25-10-8-15(9-11-25)13-23-20(26)24-19-7-2-1-6-18(19)22/h1-7,12,15H,8-11,13-14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAYABUOXMVRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-(2-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5122444.png)
![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)
![4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)


![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5122499.png)
![1-[3-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)propyl]-4-piperidinol](/img/structure/B5122501.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5122513.png)
![N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5122514.png)
![2-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5122522.png)
![diethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5122529.png)


